molecular formula C16H18FNO3S B2938767 3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide CAS No. 2097920-70-0

3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide

Cat. No.: B2938767
CAS No.: 2097920-70-0
M. Wt: 323.38
InChI Key: UMZXNUQBXJFDJW-UHFFFAOYSA-N
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Description

3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a fluorine atom, a hydroxypropyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through a nucleophilic substitution reaction involving a suitable epoxide and the benzamide core.

    Incorporation of the Thiophene Ring: The thiophene ring can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The hydroxypropyl group can increase the compound’s solubility and bioavailability, while the thiophene ring can contribute to its overall stability and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-{2-hydroxy-2-[(thiophen-2-yl)methyl]propyl}-4-methoxybenzamide: Similar structure but with the thiophene ring attached at a different position.

    3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-fluoro-N-{2-hydroxy-2-[(furan-3-yl)methyl]propyl}-4-methoxybenzamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide is unique due to the specific combination of substituents, which can result in distinct chemical and biological properties

Properties

IUPAC Name

3-fluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-16(20,8-11-5-6-22-9-11)10-18-15(19)12-3-4-14(21-2)13(17)7-12/h3-7,9,20H,8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZXNUQBXJFDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC(=C(C=C2)OC)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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